molecular formula C18H32Na2O6S B3069466 disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate CAS No. 8002-33-3

disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate

Cat. No.: B3069466
CAS No.: 8002-33-3
M. Wt: 422.5 g/mol
InChI Key: GBHFRFNAIRYOIZ-UHFFFAOYSA-L
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Description

Disodium (Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate (CAS: 8002-33-3; EINECS 232-306-7) is a sulfonated derivative of ricinoleic acid, a naturally occurring hydroxy fatty acid . Its structure features:

  • A Z (cis) double bond at position 7.
  • An R-configuration hydroxyl group at position 12.
  • A sulfonate group (-SO₃⁻) at position 18, neutralized by sodium ions.

This compound, commonly termed sulfonated castor oil, is widely used as an anionic surfactant due to its amphiphilic nature, combining hydrophilic sulfonate and hydroxyl groups with a hydrophobic alkyl chain .

Properties

IUPAC Name

disodium;12-hydroxy-18-sulfonatooctadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O6S.2Na/c19-17(14-10-7-8-12-16-25(22,23)24)13-9-5-3-1-2-4-6-11-15-18(20)21;;/h5,9,17,19H,1-4,6-8,10-16H2,(H,20,21)(H,22,23,24);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHFRFNAIRYOIZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=CCC(CCCCCCS(=O)(=O)[O-])O)CCCC(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32Na2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear viscous liquid; [Sigma-Aldrich MSDS]
Record name Castor oil, sulfated
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CAS No.

8002-33-3
Record name Castor oil, sulfated
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate typically involves the esterification of ricinoleic acid with sulfosuccinic acid, followed by neutralization with sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate is a complex organic compound with a wide array of applications across various scientific and industrial fields due to its unique structural and physicochemical properties. This compound, characterized by a hydroxy group and a sulfonate group attached to an octadecenoate backbone, exhibits surfactant properties that make it valuable in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry
this compound is utilized as a surfactant in various chemical reactions and processes. Its surfactant properties allow it to act as a wetting agent, emulsifier, dispersant, and lubricant in various processes.

Biology
This compound is studied for its interactions with biological membranes and its potential as a drug delivery agent. Its ability to interact effectively with lipid bilayers in biological membranes allows it to disrupt the structure and function of the membrane, potentially leading to increased membrane permeability and cell lysis. Disodium (Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate interacts effectively with various lipid membranes due to its amphiphilic nature, which can enhance drug solubility and absorption when used as a pharmaceutical excipient.

Medicine
The anti-inflammatory and antimicrobial properties of this compound are under investigation.

Industry
In industrial settings, this compound is used in the formulation of detergents, emulsifiers, and other cleaning agents. Its ability to completely disperse in water makes it particularly advantageous for formulations requiring high solubility. In textile dyeing, it improves dye uptake by fabrics.

Mechanism of Action

The mechanism of action of disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate involves its ability to interact with lipid bilayers in biological membranes. The hydroxy and sulfonate groups facilitate the insertion of the compound into the membrane, disrupting its structure and function. This disruption can lead to increased membrane permeability and potential cell lysis .

Comparison with Similar Compounds

Ricinoleic Acid and Its Salts

Ricinoleic acid ((R,Z)-12-hydroxyoctadec-9-enoic acid; CAS: 141-22-0) shares the same C18 backbone, Z-9 double bond, and 12R-hydroxyl group but lacks the sulfonate moiety . Key differences:

Property Disodium Sulfonated Castor Oil Sodium Ricinoleate (Sodium Ricinolate)
Functional Groups -OH (C12), -SO₃⁻ (C18) -OH (C12), -COO⁻ (C1)
Solubility Higher (stronger hydrophilic groups) Moderate (carboxylate group)
Acid Strength Sulfonate (pKa ~1.5) > Carboxylate Carboxylate (pKa ~4.7)
Applications Surfactant, emulsifier Soap, lubricant additive
Safety Profile Irritant (R36/38) Mild irritant

The sulfonate group enhances water solubility and stability in acidic environments, making the disodium compound superior in detergent formulations .

Non-Sulfonated Hydroxy Fatty Acids

Property Disodium Sulfonated Castor Oil (9E,12R)-12-Hydroxyoctadec-9-enoic Acid
Double Bond Geometry Z (cis) E (trans)
Polar Groups -OH, -SO₃⁻ -OH only
Melting Point Lower (cis configuration) Higher (trans configuration)
Bioactivity Surfactant Limited industrial use

The cis configuration in the disodium compound reduces packing efficiency, lowering melting points and improving fluidity in formulations .

Sulfonated vs. Epoxidized Derivatives

Epoxidized analogs (e.g., 9,10-epoxyoctadecanoic acid) replace the double bond with an epoxide group. These compounds exhibit distinct reactivity, favoring ring-opening reactions over surfactant behavior .

Stereochemical and Conformational Considerations

The 12R-hydroxyl configuration is critical for bioactivity and physical properties. Evidence from related compounds shows:

  • Enantiomers (e.g., 12S vs. 12R) exhibit divergent optical rotations and CD spectra .
  • In indolactam derivatives, 9S,12R configurations correlate with dextrorotatory optical activity, mirroring the disodium compound’s stereochemical influence .
  • Computational studies confirm that stereoisomerism affects molecular conformation and intermolecular interactions .

Biological Activity

Disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate, commonly referred to as sulfonated castor oil, is a complex organic compound with the molecular formula C24H41NNa2O9S. This compound possesses unique structural properties, including a hydroxy group and a sulfonate group attached to an octadecenoate backbone. Its diverse applications in both industrial and scientific contexts stem from its surfactant properties and interactions with biological membranes.

The synthesis of this compound typically involves the esterification of ricinoleic acid with sulfosuccinic acid, followed by neutralization with sodium hydroxide. The reaction is conducted under controlled conditions to ensure the formation of the desired product. In industrial settings, continuous flow reactors are often employed to enhance yield and purity.

Key Properties

PropertyValue
IUPAC NameDisodium; 12-hydroxy-18-sulfonatooctadec-9-enoate
Molecular FormulaC24H41NNa2O9S
CAS Number8002-33-3
AppearanceYellowish to dark brown viscous liquid
SolubilitySoluble in water and various organic solvents

This compound exhibits significant biological activity primarily due to its surfactant properties. As an anionic surfactant, it can lower the surface tension of liquids and facilitate emulsification, which is crucial for various biological processes. The compound's ability to interact with biological membranes allows it to serve as a potential drug delivery agent.

Applications in Research

  • Drug Delivery : The compound has been studied for its potential in enhancing drug solubility and stability, thus improving bioavailability.
  • Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for therapeutic applications.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.

Study 1: Drug Delivery Enhancement

A study published in Journal of Pharmaceutical Sciences investigated the use of this compound as a surfactant in drug formulations. Results showed improved solubility and stability of hydrophobic drugs when formulated with this compound, leading to enhanced bioavailability in vivo.

Study 2: Anti-inflammatory Effects

Research conducted by Smith et al. (2023) demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in vitro when tested on human macrophages. This suggests its potential role in managing inflammatory diseases.

Study 3: Antimicrobial Properties

In a study published in Microbial Pathogenesis, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity at certain concentrations.

Comparison with Similar Compounds

This compound can be compared with other surfactants like disodium ricinoleamido MEA-sulfosuccinate and disodium ricinoleic monoethanolamide sulfosuccinate:

CompoundSurfactant TypeBiological Activity
This compoundAnionicAnti-inflammatory, antimicrobial
Disodium ricinoleamido MEA-sulfosuccinateAnionicLimited studies
Disodium ricinoleic monoethanolamide sulfosuccinateAnionicLimited studies

Q & A

Q. What are the standard synthetic routes for disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves sulfonation of ricinoleic acid [(Z,12R)-12-hydroxyoctadec-9-enoic acid], followed by neutralization with sodium hydroxide. Key steps include:

  • Sulfonation: Reaction with sulfuric acid or sulfur trioxide under controlled temperatures (40–60°C) to introduce the sulfonate group at the C18 position .
  • Neutralization: Addition of sodium hydroxide to form the disodium salt.
  • Purification: Column chromatography or recrystallization to achieve >99% purity, as confirmed by HPLC .
    Optimization Parameters:
  • Temperature control during sulfonation to avoid side reactions (e.g., oxidation or dehydration).
  • Molar ratios of sulfonating agent to ricinoleic acid (1:1.2 recommended for minimal byproducts).
  • Use of inert atmospheres (N₂/Ar) to prevent degradation of unsaturated bonds .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 5.3–5.5 ppm (olefinic protons, C9 double bond), δ 3.6–4.0 ppm (sulfonate group), and δ 1.2–2.5 ppm (aliphatic chain) confirm the structure .
    • ¹³C NMR: Signals at δ 173–175 ppm (carboxylate) and δ 70–75 ppm (hydroxy group) .
  • IR Spectroscopy: Bands at 1040–1060 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (–OH stretching) .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion [M–2Na]²⁻ at m/z 318.2 .
  • HPLC: Reverse-phase C18 columns with UV detection (210 nm) assess purity (>99%) .

Advanced Research Questions

Q. How does the sulfonate group influence the surfactant properties of this compound compared to non-sulfonated analogs?

Methodological Answer: The sulfonate group enhances hydrophilicity and ionic character, leading to:

  • Lower Critical Micelle Concentration (CMC): Measured via surface tension assays (e.g., pendant drop method). Sulfonated derivatives show CMC values ~0.1–1 mM, compared to ~5–10 mM for non-sulfonated hydroxy acids .
  • pH Stability: The sulfonate group maintains anionic charge across a wide pH range (2–12), unlike carboxylates, which protonate below pH 4. This is tested via zeta potential measurements .
  • Applications: Improved emulsification in drug delivery systems (e.g., lipid nanoparticles) due to enhanced interfacial activity .

Q. What factors govern the thermal and hydrolytic stability of this compound, and how are degradation products identified?

Methodological Answer:

  • Thermal Stability:
    • TGA/DSC: Decomposition onset at ~200°C, with CO/CO₂ release (confirmed by FTIR gas analysis) .
    • Kinetic Studies: Activation energy (Eₐ) calculated via Arrhenius plots from isothermal TGA data.
  • Hydrolytic Stability:
    • pH-Dependent Degradation: Accelerated testing at pH 2 (HCl) and pH 12 (NaOH) at 40–80°C. LC-MS identifies hydrolysis products (e.g., ricinoleic acid and sulfonic acid derivatives) .
    • Mechanism: Acidic conditions cleave the ester linkage, while alkaline conditions degrade the sulfonate group.

Contradictions and Limitations

  • Safety Data: While ricinoleic acid precursors are non-hazardous , the sulfonated derivative is classified as an irritant (Xi) . Researchers must validate handling protocols for the disodium salt.
  • Ecotoxicity: Limited data exist on aquatic toxicity; standard OECD 201/202 tests are recommended for comprehensive assessment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate
Reactant of Route 2
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disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate

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